Hafnium(IV) Trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

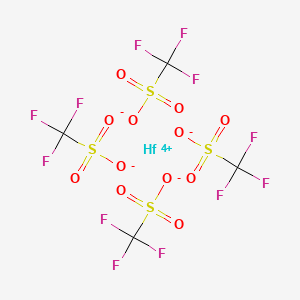

Hafnium(IV) Trifluoromethanesulfonate, also known as Hafnium Trifluoromethanesulfonate or Hafnium (IV) triflate, is a chemical compound with the formula Hf(OSO2CF3)4 . This compound is used as a catalyst in various chemical reactions .

Target of Action

The primary target of this compound is the reactants in the chemical reactions it catalyzes. As a Lewis acid, it interacts with electron-rich species, facilitating various types of reactions .

Mode of Action

This compound acts as a strong Lewis acid due to the strong electron-withdrawing nature of the four triflate groups . This makes it an effective catalyst for electrophilic aromatic substitution and nucleophilic substitution reactions .

Biochemical Pathways

This compound is involved in several biochemical pathways, including the Friedel-Crafts acylation or alkylation reactions . These reactions are important synthetic methodologies to introduce carbonyl or alkyl groups onto aromatic compounds .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products. For example, it has been used to catalyze the Friedel-Crafts acylation, achieving excellent yield between arenes and acid anhydrides .

Biochemische Analyse

. .

Biochemical Properties

Hafnium(IV) Trifluoromethanesulfonate is a stronger Lewis acid than its typical precursor hafnium tetrachloride . It is used as a catalyst in electrophilic aromatic substitution and nucleophilic substitution reactions

Molecular Mechanism

This compound acts as a catalyst in various chemical reactions . Its mechanism of action involves the strong electron-withdrawing nature of the four triflate groups, which makes it a great Lewis acid

Vorbereitungsmethoden

Hafnium(IV) trifluoromethanesulfonate was first synthesized by the Kobayashi group in 1995. The synthesis involves the reaction of hafnium tetrachloride with trifluoromethanesulfonic acid . The reaction conditions are typically mild, and the product is obtained as a stable solid. The compound is commercially available and can be synthesized on an industrial scale using similar methods .

Analyse Chemischer Reaktionen

Hafnium(IV) trifluoromethanesulfonate is a versatile catalyst that participates in various types of chemical reactions, including:

Electrophilic Substitution Reactions:

Aminomethylation Reactions: It is used in the aminomethylation of electron-rich aromatics with N-silyl-N,O-acetals.

Prins-Type Cyclization Reactions: It catalyzes the cyclization of compounds to form cyclic ethers.

Polycondensation Reactions: It is involved in the direct polycondensation of lactic acid.

Common reagents used in these reactions include acid anhydrides, alkyl chlorides, and N-silyl-N,O-acetals. The major products formed are typically substituted aromatic compounds, cyclic ethers, and polyesters .

Wissenschaftliche Forschungsanwendungen

Hafnium(IV) trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions and aminomethylation reactions

Biology and Medicine: While its direct applications in biology and medicine are limited, its role as a catalyst in the synthesis of biologically active compounds is significant.

Vergleich Mit ähnlichen Verbindungen

Hafnium(IV) trifluoromethanesulfonate is often compared with other metal triflates such as:

- Titanium(IV) trifluoromethanesulfonate

- Zirconium(IV) trifluoromethanesulfonate

- Scandium(III) trifluoromethanesulfonate

Among these, this compound is noted for its stronger Lewis acidity and greater catalytic efficiency in certain reactions . Its unique combination of stability and reactivity makes it a preferred choice in many synthetic applications .

Eigenschaften

CAS-Nummer |

161337-67-3 |

|---|---|

Molekularformel |

C4F12HfO12S4-4 |

Molekulargewicht |

774.8 g/mol |

IUPAC-Name |

hafnium;trifluoromethanesulfonate |

InChI |

InChI=1S/4CHF3O3S.Hf/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/p-4 |

InChI-Schlüssel |

RRLMUTYDJNTJIU-UHFFFAOYSA-J |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hf+4] |

Kanonische SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hf] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B3020413.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B3020414.png)

![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3020420.png)

![2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide](/img/structure/B3020429.png)

![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate](/img/structure/B3020430.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B3020432.png)